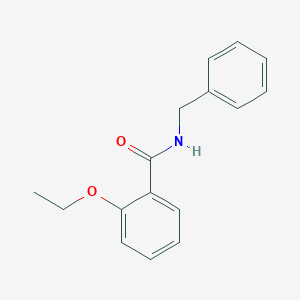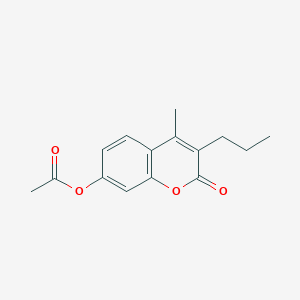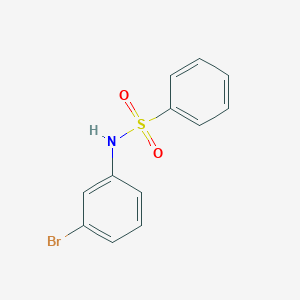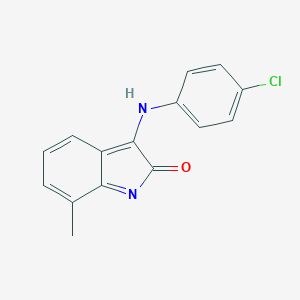
3-(4-Chloroanilino)-7-methylindol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloroanilino)-7-methylindol-2-one, also known as CMAI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CMAI belongs to the class of indole derivatives and has been found to possess several pharmacological properties.
作用機序
The exact mechanism of action of 3-(4-Chloroanilino)-7-methylindol-2-one is not fully understood. However, it has been proposed that 3-(4-Chloroanilino)-7-methylindol-2-one exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
生化学的および生理学的効果
3-(4-Chloroanilino)-7-methylindol-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(4-Chloroanilino)-7-methylindol-2-one has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
3-(4-Chloroanilino)-7-methylindol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a suitable compound for pharmacological studies. 3-(4-Chloroanilino)-7-methylindol-2-one has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of 3-(4-Chloroanilino)-7-methylindol-2-one is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(4-Chloroanilino)-7-methylindol-2-one. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore the structure-activity relationship of 3-(4-Chloroanilino)-7-methylindol-2-one and its analogs to identify more potent and selective compounds. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Chloroanilino)-7-methylindol-2-one and its potential interactions with other drugs.
合成法
The synthesis of 3-(4-Chloroanilino)-7-methylindol-2-one involves the reaction of 4-chloroaniline and 2-acetyl-7-methylindole in the presence of a catalyst such as zinc chloride. The reaction proceeds through a nucleophilic substitution mechanism to yield 3-(4-Chloroanilino)-7-methylindol-2-one as the final product. The purity of 3-(4-Chloroanilino)-7-methylindol-2-one can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-(4-Chloroanilino)-7-methylindol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
特性
CAS番号 |
116344-34-4 |
|---|---|
製品名 |
3-(4-Chloroanilino)-7-methylindol-2-one |
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC名 |
3-(4-chlorophenyl)imino-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C15H11ClN2O/c1-9-3-2-4-12-13(9)18-15(19)14(12)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,18,19) |
InChIキー |
ZWUKEUMIJRWGMM-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl |
SMILES |
CC1=C2C(=CC=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2 |
正規SMILES |
CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



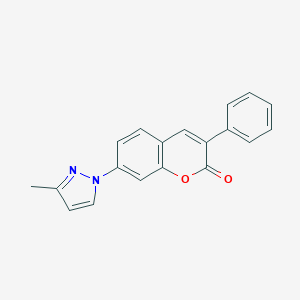
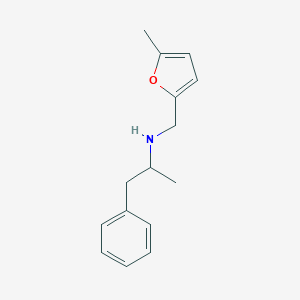
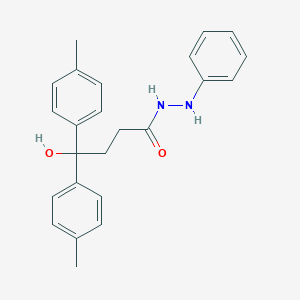
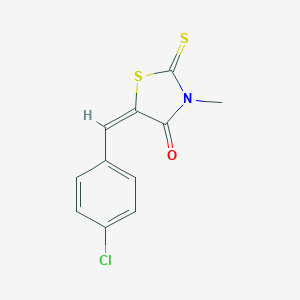

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
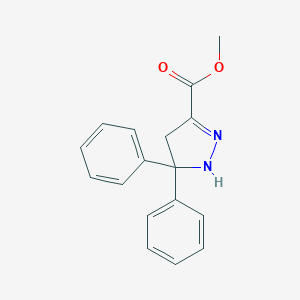

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

